6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine
CAS No.:
Cat. No.: VC13671592
Molecular Formula: C17H18N4
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | 6-phenyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C17H18N4/c1-2-4-13(5-3-1)15-6-7-16-19-17(20-21(16)12-15)14-8-10-18-11-9-14/h1-7,12,14,18H,8-11H2 |
| Standard InChI Key | DDCFCWFAKKPKBN-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC=CC=C4 |
| Canonical SMILES | C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC=CC=C4 |
Introduction
Chemical Properties and Structural Features
The compound’s IUPAC name is 6-phenyl-2-piperidin-4-yl- triazolo[1,5-a]pyridine, and its canonical SMILES string is C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC=CC=C4 . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄ |
| Molecular Weight | 278.35 g/mol |
| XLogP3-AA | 2.5 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The piperidinyl group enhances solubility and membrane permeability, while the planar triazolopyridine core facilitates π-π stacking interactions with biological targets .
Synthesis and Optimization Strategies
Cyclization-Based Routes
The synthesis typically involves cyclization reactions between hydrazine derivatives and pyridine precursors. For example:
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Intermediate Formation: Reacting γ-butyrolactone with aminoguanidine carbonate yields a triazole intermediate, which undergoes condensation with ethyl acetoacetate to form the pyrimidine ring .
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Functionalization: Chlorination at position 7 using phosphorus oxychloride, followed by nucleophilic substitution with anilines or piperidine derivatives, introduces diversity .
Recent Advances
A novel approach utilizes microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >80% . Key optimization parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 150°C | +15% |
| Catalyst | CuI/1,10-phenanthroline | +20% |
| Solvent | DMF | +10% |
Pharmacological Activities
| Compound | IC₅₀ (HT-1080) | IC₅₀ (Bel-7402) | Mechanism |
|---|---|---|---|
| Triazolopyrimidine | 6.1 μM | 12.3 μM | Topoisomerase II inhibition |
| Piperidinyl analog | 4.8 μM | 9.7 μM | CDK4/6 inhibition |
The piperidinyl moiety in 6-phenyl-2-(piperidin-4-yl)- triazolo[1,5-a]pyridine may enhance binding to kinase ATP pockets via hydrophobic interactions .
Immunomodulatory Effects
As a RORγt inverse agonist, this scaffold suppresses IL-17A production (IC₅₀ = 28 nM), showing promise for autoimmune diseases like psoriasis .
Antiviral Activity
Piperidinyl-substituted triazolopyrimidines exhibit anti-HIV-1 activity (EC₅₀ = 0.8 μM) by targeting viral reverse transcriptase .
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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Piperidinyl Group: N-Methylation improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 h) .
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Phenyl Ring: Electron-withdrawing groups (e.g., -CF₃) at the para position enhance potency 3-fold .
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Triazole Core: Replacement with imidazole reduces affinity by 90%, highlighting the importance of nitrogen positioning .
Applications in Drug Discovery
| Therapeutic Area | Lead Candidate | Development Stage |
|---|---|---|
| Oncology | TP-548 (analog) | Preclinical |
| Autoimmunity | RORγt-IN-3 | Phase I |
| Virology | HIV-RT Inhibitor 12b | Lead Optimization |
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